Tissue-Selectivity Profile: Myosin Modulator 2 (B172) vs. Myosin Modulator 1 (B141) – 4.8-fold to 22.6-fold IC25 Differences Across Three Myosin Isoforms
Myosin modulator 2 (B172) and its closest structural analog Myosin modulator 1 (B141) share the same quinazolineacetamide core scaffold, differing by a single fluorine (B172) versus trifluoromethyl (B141) substituent. Despite this conservative structural change, the two compounds exhibit dramatically different tissue-selectivity profiles for myosin ATPase inhibition across the same three muscle preparations . B141 is 4.8-fold more potent against rabbit psoas myosin (IC25: 0.42 vs. 2.013 µM) and 22.6-fold more potent against porcine atrial myosin (IC25: 0.13 vs. 2.94 µM), while the ventricular myosin selectivity difference is 6.8-fold (IC25: 3.09 vs. 20.93 µM) . This comparison demonstrates that even closely related B-series analogs cannot be used interchangeably, as the ventricular/skeletal selectivity window shifts substantially.
| Evidence Dimension | Myosin ATPase IC25 across three tissue types (rabbit psoas skeletal, porcine atrium, porcine ventricle) |
|---|---|
| Target Compound Data | IC25: 2.013 µM (rabbit psoas), 2.94 µM (porcine atrium), 20.93 µM (porcine ventricle) |
| Comparator Or Baseline | Myosin modulator 1 (Compound B141): IC25 0.42 µM (rabbit psoas), 0.13 µM (porcine atrium), 3.09 µM (porcine ventricle) |
| Quantified Difference | B141 is 4.8× more potent in psoas, 22.6× more potent in atrium, 6.8× more potent in ventricle. Ventricular/psoas selectivity ratio: B172 = 10.4, B141 = 7.4. |
| Conditions | ATPase activity inhibition assay; tissue sources: rabbit psoas muscle, porcine atrial tissue, porcine ventricular tissue; endpoint: IC25 (concentration producing 25% inhibition) |
Why This Matters
For researchers requiring a compound with a wider ventricular safety margin (10.4-fold vs. 7.4-fold for B141), B172 offers a distinct ventricular-sparing profile, reducing the risk of off-target cardiac suppression in skeletal muscle-focused experimental protocols.
